1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

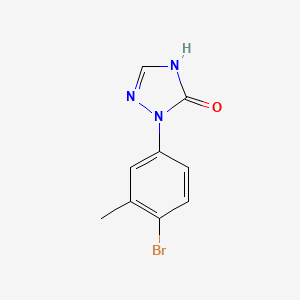

- is a chemical compound with the following structure:

- It is also known as 4’-Bromo-3’-methylacetophenone .

- The compound belongs to the class of aromatic acetophenones and derivatives.

- Its melting point is around 31-32 °C, and it forms a pale lemon-colored solid.

- It is soluble in chloroform and slightly soluble in methanol .

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: C9H9BrO

.Preparation Methods

- One synthetic route involves the oxidation of 1-(4-bromo-3-methylphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under nitrogen atmosphere and yields the desired compound .

- Industrial production methods may vary, but this synthetic route provides a reliable laboratory-scale preparation.

Chemical Reactions Analysis

- Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromates), and nucleophiles (such as amines).

- Major products depend on the specific reaction conditions and reagents used.

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various reactions:

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a building block for designing bioactive molecules.

Medicine: Investigated for potential pharmacological properties.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

- The specific mechanism of action for this compound depends on its context and application.

- It may interact with biological targets (such as enzymes or receptors) or modulate cellular pathways.

- Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

- While I don’t have direct information on similar compounds, you can explore related acetophenones and triazoles to highlight its uniqueness.

Remember that this compound’s applications and properties are continually evolving as scientific research progresses

Biological Activity

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

The molecular formula of this compound is C9H8BrN3O, with a molecular weight of 254.08 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological effects, including:

- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds possess activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Antiparasitic Effects : Certain triazole derivatives have been found to inhibit the growth of protozoan parasites. For example, N-benzenesulfonylbenzotriazole showed promising results against Trypanosoma cruzi, demonstrating dose-dependent growth inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli, B. subtilis | |

| N-benzenesulfonylbenzotriazole | Antiparasitic | T. cruzi | |

| Benzotriazole derivatives | Antifungal | Various fungi |

The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes in microbes and parasites:

- Inhibition of Enzymatic Activity : Triazoles may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria and fungi.

- Disruption of DNA Synthesis : Some studies suggest that triazole compounds can interfere with nucleic acid synthesis in protozoan parasites.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic potential of this compound:

Properties

Molecular Formula |

C9H8BrN3O |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14) |

InChI Key |

MBVZMFRTADXRHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.